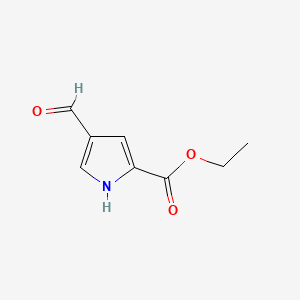

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Overview

Description

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a formyl group at the 4-position and an ethyl ester group at the 2-position. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is formylated . The reaction typically involves the use of reagents such as phosphorus oxychloride and dimethylformamide under controlled conditions to introduce the formyl group at the 4-position of the pyrrole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Vilsmeier-Haack reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Condensation Reactions: It can react with aromatic amines to form azomethines (Schiff bases) under reflux conditions in solvents like ethanol.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Condensation: Aromatic amines, ethanol, reflux conditions.

Reduction: Sodium borohydride, methanol or ethanol as solvent.

Oxidation: Potassium permanganate, aqueous conditions.

Major Products

Azomethines: Formed from condensation with aromatic amines.

Alcohols: Formed from reduction of the formyl group.

Carboxylic Acids: Formed from oxidation of the formyl group.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of ethyl 4-formyl-1H-pyrrole-2-carboxylate against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cells, suggesting potential as a lead compound in anticancer drug development .

Case Study:

A specific derivative was tested against breast and lung cancer cell lines, showing IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 15 |

| Derivative B | A549 (Lung) | 20 |

| Derivative C | HeLa (Cervical) | 18 |

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its formyl group allows for further functionalization, enabling the synthesis of more complex pyrrole derivatives used in pharmaceuticals and agrochemicals.

3.2 Selective Mono-reduction Reactions

The compound has been utilized in selective mono-reduction reactions, particularly when treated with diisobutylaluminum hydride (DIBAH). This selectivity allows for the transformation of dicarboxylic acid derivatives into mono-alcohols without affecting other functional groups .

Table 2: Selective Mono-reduction of Pyrrole Derivatives Using DIBAH

| Entry | Pyrrole Compound | DIBAH (eq) | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | 5 | THF | r.t. | 63 |

| 2 | Ethyl pyrrole dicarboxylate | 4 | Toluene | 0°C | 86 |

| 3 | N-benzyl pyrrole dicarboxylate | 8 | Toluene | -40°C | 79 |

Material Science Applications

This compound has also been explored for applications in material science, particularly in the development of conductive polymers and organic electronic materials. Its ability to participate in polymerization reactions makes it suitable for creating materials with tailored electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1H-pyrrole-2-carboxylate depends on its specific application. In general, its reactivity is attributed to the presence of the formyl and ester groups, which can participate in various chemical reactions. The formyl group can act as an electrophile, while the ester group can undergo nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 4-formyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has additional methyl groups at the 3 and 5 positions, which can influence its reactivity and applications.

4-Acetamidopyrrole-2-carboxylate: This compound has an acetamido group instead of a formyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research.

Biological Activity

Ethyl 4-formyl-1H-pyrrole-2-carboxylate (EFPC) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EFPC, including its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

EFPC is characterized by the following chemical structure:

- Molecular Formula : C₈H₉N₁O₃

- Molecular Weight : 167.16 g/mol

- CAS Number : 7126-57-0

- SMILES Notation : CCOC(=O)c1cc(C=O)c[nH]1

The compound is typically presented as a solid with a melting point of 101-105 °C, and it is classified as a skin sensitizer according to hazard classifications .

Synthesis of this compound

EFPC can be synthesized through various methods, often involving the condensation of pyrrole derivatives with aldehydes or carboxylic acids. The synthesis process can be optimized for yield and purity depending on the desired application .

Antimicrobial Activity

EFPC has shown promising antimicrobial properties against various bacterial strains. A study focusing on pyrrole derivatives indicated that modifications in the pyrrole structure can enhance antibacterial activity. Specifically, compounds similar to EFPC demonstrated effective inhibition against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .

Anti-inflammatory Effects

Research indicates that EFPC exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that EFPC can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its utility in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments have shown that EFPC has a favorable safety profile, with IC50 values indicating low toxicity levels in various cell lines. For instance, it has been reported that EFPC does not significantly inhibit human embryonic kidney cells (HEK293) at concentrations up to 64 μg/mL, making it a candidate for further therapeutic exploration .

The mechanisms underlying the biological activity of EFPC are still being elucidated. However, preliminary studies suggest that its antimicrobial effects may be linked to interference with bacterial DNA replication processes. Specifically, it has been proposed that EFPC could act as an inhibitor of bacterial topoisomerases, enzymes critical for DNA unwinding during replication .

Table 1: Biological Activity Summary of this compound

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated several pyrrole derivatives, including EFPC, against multidrug-resistant Mtb. The study found that EFPC exhibited significant antibacterial activity comparable to first-line treatments like isoniazid, highlighting its potential as a lead compound for new tuberculosis therapies . -

Case Study on Anti-inflammatory Properties :

In a model of chronic inflammation, EFPC was administered to mice exhibiting symptoms similar to rheumatoid arthritis. The results showed a marked decrease in inflammatory markers and improved joint function, suggesting its potential role in managing autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-formyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of pyrrole precursors. For example, trichloroacetyl chloride can react with pyrrole derivatives under anhydrous conditions to form intermediates like 2-pyrrolyl trichloromethyl ketone, which are further esterified and formylated. A modified procedure from Ethyl Pyrrole-2-Carboxylate synthesis (via trichloroacetyl chloride and Grignard reagents) can be adapted, with formylation introduced at the 4-position using Vilsmeier-Haack or Duff formylation protocols . Recent methods also employ coupling reactions, such as reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides under DMAP/EtN catalysis .

Q. How is the purity and structure of this compound validated experimentally?

- Methodological Answer : Characterization relies on multimodal analysis:

- NMR Spectroscopy : H and C NMR identify formyl (δ ~9.8–10.2 ppm) and ester (δ ~4.2–4.3 ppm for -OCH) groups. For example, in related compounds, the pyrrole ring protons appear between δ 6.3–7.5 ppm .

- Mass Spectrometry : ESIMS or HRMS confirms molecular weight (e.g., [M+H] at m/z 208.06 for CHNO) .

- Chromatography : HPLC or GC-MS ensures purity (>95%) by comparing retention times with standards .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- Solubility : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the formyl group enables nucleophilic additions. Hydrochloride salt derivatives (e.g., methyl 4-amino-1-ethylpyrrole-2-carboxylate HCl) improve aqueous solubility for biological assays .

- Electrophilicity : The formyl group at C4 is highly electrophilic, facilitating condensations (e.g., Knoevenagel reactions) or cyclizations in heterocycle synthesis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates. For instance, ICReDD integrates reaction path searches with experimental data to predict optimal conditions (e.g., solvent, temperature) for formylation steps. Machine learning algorithms trained on REAXYS/PISTACHIO databases can propose novel routes, reducing trial-and-error approaches .

Q. What contradictions exist in reported biological activities of pyrrole-2-carboxylate derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., varying IC values) may arise from differences in assay conditions (pH, co-solvents) or impurities. Rigorous controls include:

- Standardized Assays : Use recombinant enzymes and validate with positive controls (e.g., known inhibitors).

- SAR Analysis : Compare analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Q. What role does X-ray crystallography play in confirming the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming regiochemistry (e.g., formyl vs. acetyl substitution). For example, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits planarity in the pyrrole ring, with N–H⋯O hydrogen bonds stabilizing the crystal lattice. Data-to-parameter ratios >14:1 ensure reliability .

Q. How can factorial design improve reaction yields in multi-step syntheses?

- Methodological Answer : A 2 factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify significant factors. For instance, optimizing the formylation step might reveal that DMF as a solvent and 80°C increase yields by 30% compared to THF. Response surface methodology (RSM) refines optimal conditions .

Q. Methodological Challenges & Solutions

Q. Why do ester hydrolysis side reactions occur during synthesis, and how are they mitigated?

- Methodological Answer : Hydrolysis of the ethyl ester group can occur under acidic/basic conditions. Mitigation strategies include:

- Protecting Groups : Use tert-butyl esters or silyl protections for acid-sensitive steps.

- Low-Temperature Workup : Quench reactions at 0°C to minimize degradation .

Q. How are competing formylation sites (C3 vs. C4) controlled in pyrrole derivatives?

- Methodological Answer : Steric and electronic effects dictate regioselectivity. For example, electron-donating substituents (e.g., methyl at C3) direct formylation to C4 via resonance stabilization. Duff formylation with hexamine/HCl preferentially targets C4 due to the directing effect of the ester group .

Properties

IUPAC Name |

ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSAWXIWWNJTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313577 | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-57-0 | |

| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7126-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.